(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt: is a complex organic compound with unique structural features. This compound is characterized by its bicyclic framework, which includes two nitrogen atoms and an ethyl group. The presence of trifluoroacetic acid salt adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable diamine with an ethyl group under controlled conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the bicyclic structure. The final step involves the addition of trifluoroacetic acid to form the di-trifluoro-acetic acid salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for various biological processes. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the trifluoroacetic acid moiety can enhance the compound’s binding affinity and stability .
Comparison with Similar Compounds
Similar Compounds
(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt: Similar structure but different stereochemistry.
2,5-Diaza-bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic framework.
Uniqueness
What sets (1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt apart is its specific stereochemistry and the presence of the trifluoroacetic acid salt.
Properties
IUPAC Name |
2-ethyl-2,5-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2C2HF3O2/c1-2-9-5-6-3-7(9)4-8-6;2*3-2(4,5)1(6)7/h6-8H,2-5H2,1H3;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESZAQWXUNOBQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CC1CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.